SDAD (NHS-SS-Diazirine)

Description

Foundational Principles of Chemical Cross-linking in Biological Systems

Chemical cross-linking is a technique used to establish covalent bonds between molecules, effectively "linking" them together. thermofisher.comwikipedia.org In the realm of biology, this method is instrumental for studying the interactions between proteins and other biomolecules. creative-proteomics.comsigmaaldrich.commtoz-biolabs.com The core principle involves using a cross-linking reagent, a molecule with two or more reactive ends, that can attach to specific functional groups on proteins, such as primary amines or sulfhydryl groups. thermofisher.comcreative-proteomics.com

The formation of these stable covalent bonds allows researchers to capture and stabilize transient or weak interactions that might otherwise be difficult to detect. creative-proteomics.com This "freezing" of molecular interactions is invaluable for isolating and identifying the components of protein complexes and for elucidating their spatial arrangements. creative-proteomics.comnih.gov By providing distance constraints between amino acid residues, chemical cross-linking serves as a powerful tool for mapping protein-protein interaction sites and determining the three-dimensional structures of protein complexes. creative-proteomics.comnih.gov

The Evolution of Photoaffinity Labeling (PAL) Techniques

Photoaffinity labeling (PAL) is a specialized type of chemical cross-linking that utilizes photoreactive molecules to investigate biomolecular interactions. nih.govnih.govcreative-biolabs.com This technique involves a photoaffinity probe, which typically consists of a pharmacophore (a molecule that binds to a specific target), a photoreactive group, and a reporter tag for detection. nih.govmdpi.com

The origins of PAL can be traced back to the early 1960s, with the initial concept of using light-activated reagents to study enzyme-ligand interactions. mdpi.com Upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that can form a covalent bond with nearby molecules, ideally the target protein. nih.govnih.gov This allows for the irreversible trapping of non-covalent interactions, enabling the identification of the binding partners of small molecules, drugs, and other ligands. nih.govmdpi.com Over the years, a variety of photoreactive groups have been developed, including aryl azides, benzophenones, and the more recently favored diazirines, each with its own set of advantages and disadvantages regarding stability, reactivity, and the wavelength of light required for activation. creative-biolabs.comnih.gov

Positioning of Diazirine-Based Reagents in Modern Chemical Proteomics

Diazirine-based reagents have become increasingly prominent in the field of chemical proteomics for several key reasons. rsc.orgresearchgate.net Chemical proteomics aims to identify and characterize the full complement of proteins in a biological system, and diazirine-containing probes are particularly well-suited for this purpose. nih.govresearchgate.net

One of the main advantages of diazirines is their small size, which minimizes perturbation of the system under study. nih.gov Upon photoactivation, typically with long-wave UV light (around 350 nm), diazirines generate highly reactive carbene intermediates. nih.govvulcanchem.com These carbenes are short-lived and can insert into a wide range of chemical bonds, including C-H and O-H bonds, that are in close proximity, making them highly efficient at capturing interaction partners. nih.govrsc.org This broad reactivity allows for the labeling of a wide variety of amino acid residues, providing a more comprehensive picture of protein interactions compared to more selective cross-linkers. sigmaaldrich.comvwr.com Furthermore, diazirines are generally more stable in the dark and less prone to unwanted side reactions compared to other photoreactive groups like aryl azides, leading to cleaner and more reliable results. sigmaaldrich.comfishersci.fi Recent studies have also focused on understanding the labeling preferences of different diazirine probes to better design and interpret chemical proteomics experiments. acs.org

Overview of SDAD (NHS-SS-Diazirine) as a Heterobifunctional Photoreactive Crosslinker

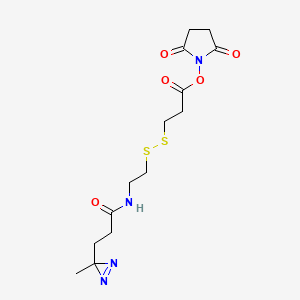

SDAD, which stands for succinimidyl 2-[(4,4′-azipentanamido)ethyl]-1,3′-dithiopropionate, is a prime example of a modern, sophisticated cross-linking reagent. chemimart.descbt.com It is classified as a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for a sequential, two-step cross-linking process. sigmaaldrich.comvwr.com This controlled reactivity is a significant advantage in complex biological systems. sigmaaldrich.comfishersci.fi

The key features of the SDAD molecule are:

An N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) at a physiological pH of 7-9 to form a stable amide bond. vulcanchem.comsigmaaldrich.comvwr.com

A diazirine ring: This photoreactive group is activated by long-wave UV light (330-370 nm). vulcanchem.comsigmaaldrich.comvwr.com Upon activation, it forms a reactive carbene that can covalently bind to any nearby molecule, irrespective of its functional groups. vulcanchem.com

A disulfide bond (-S-S-): This bond is located within the spacer arm of the molecule and is cleavable. vulcanchem.com This feature is crucial for downstream analysis, as the cross-linked proteins can be separated by using a reducing agent like dithiothreitol (B142953) (DTT). vulcanchem.cominterchim.fr

The membrane-permeable nature of SDAD allows it to be used for studying intracellular protein interactions within living cells. vulcanchem.comsigmaaldrich.comvwr.com Its water-soluble counterpart, Sulfo-SDAD, is also available for applications targeting cell-surface proteins. vulcanchem.cominterchim.fr The combination of a specific amine-reactive group, a highly reactive photoreactive group, and a cleavable spacer arm makes SDAD a versatile and powerful tool for a wide range of applications in chemical biology, including protein interaction mapping and structural biology studies. vulcanchem.comnih.gov

Properties of SDAD (NHS-SS-Diazirine)

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₅S₂ |

| Molecular Weight | 388.46 g/mol |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Diazirine vulcanchem.comsigmaaldrich.com |

| Spacer Arm Length | 13.5 Å vulcanchem.com |

| Cleavability | Cleavable by reducing agents (e.g., DTT) due to a disulfide bond vulcanchem.com |

| Photoactivation Wavelength | 330-370 nm vulcanchem.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents like DMSO and DMF interchim.fr |

| Cell Permeability | Membrane-permeable vulcanchem.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWBELUEANJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253202-38-8 | |

| Record name | SDAD | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Dissection of Sdad S Covalent Labeling Capabilities

N-Hydroxysuccinimide (NHS) Ester Mediated Acylation of Primary Amines

The first step in SDAD's crosslinking action is the acylation of primary amines, a well-established method for protein modification. thermofisher.comcreative-proteomics.com The NHS ester component of SDAD provides specific reactivity towards these amine groups under controlled conditions. vulcanchem.comthermofisher.com

Specificity Towards Lysine (B10760008) Residues and Protein N-termini

The NHS ester of SDAD selectively reacts with primary aliphatic amines, which are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues. thermofisher.comcreative-proteomics.comnih.gov This specificity arises from the nucleophilic character of the unprotonated primary amine, which attacks the electrophilic carbonyl carbon of the NHS ester. creative-proteomics.comglenresearch.com This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comglenresearch.comwindows.net

While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com In proteomics applications, this reactivity profile allows for the targeted labeling of proteins. glenresearch.combiorxiv.org However, it's important to note that lysine is a relatively abundant amino acid, which can lead to heterogeneous labeling if multiple lysine residues are accessible on the protein surface. nih.govglenresearch.com

pH-Dependent Reactivity and Reaction Optimization

The acylation reaction mediated by the NHS ester is highly dependent on the pH of the reaction buffer. glenresearch.comlumiprobe.cominterchim.fr For the reaction to proceed efficiently, the target primary amine must be in its unprotonated, nucleophilic state. lumiprobe.comatto-tec.com At acidic pH, primary amines are protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.cominterchim.fr

The optimal pH range for NHS ester coupling reactions is generally between pH 7.2 and 9.0. thermofisher.comwindows.net More specifically, a pH of 8.3-8.5 is often cited as ideal, balancing the need for deprotonated amines with the minimization of NHS ester hydrolysis. lumiprobe.cominterchim.fractivemotif.comsigmaaldrich.com Common buffers used for these reactions include phosphate, borate (B1201080), and carbonate/bicarbonate buffers. thermofisher.comwindows.net Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester. windows.netactivemotif.cominterchim.fr

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine deprotonation and NHS ester hydrolysis. thermofisher.comwindows.netlumiprobe.cominterchim.fratto-tec.comactivemotif.comsigmaaldrich.com |

| Buffer | Phosphate, Borate, Bicarbonate | Non-amine containing to avoid competing reactions. thermofisher.comwindows.netactivemotif.cominterchim.fr |

| Temperature | Room Temperature or 4°C | Reaction is slower at lower temperatures, which can also reduce hydrolysis. thermofisher.com |

| Reaction Time | 30 minutes to 4 hours | Dependent on temperature, pH, and protein concentration. thermofisher.comglenresearch.comsigmaaldrich.com |

Diazirine Photochemistry and Carbene Generation for Broad Reactivity

Following the initial amine-specific conjugation, the second stage of SDAD's functionality is initiated by photoactivation of its diazirine moiety. vulcanchem.comfishersci.ie This process generates a highly reactive intermediate capable of forming covalent bonds with a wide range of chemical groups. wikipedia.org

Photoactivation Wavelengths and UV-Light Induced Reactivity

The diazirine group in SDAD is a small, three-membered ring containing a carbon and two nitrogen atoms. wikipedia.org This structure is stable under normal laboratory lighting but can be activated by exposure to long-wave ultraviolet (UV) light. vwr.comsigmaaldrich.com The optimal wavelength for photoactivation of diazirines is typically in the range of 330-370 nm. sigmaaldrich.comvulcanchem.cominterchim.frthermofisher.com This is an advantageous feature as it avoids the use of shorter wavelength UV light (e.g., 254 nm) which can cause damage to proteins and nucleic acids. interchim.frthermofisher.com

Upon irradiation with UV light within this range, the diazirine ring absorbs energy, leading to the expulsion of a molecule of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. wikipedia.orgbiorxiv.org This photo-induced reaction is efficient and can be controlled by the duration and intensity of the UV exposure. vulcanchem.comthermofisher.com

| Feature | Description |

| Photoactivatable Group | Diazirine |

| Activation Method | UV Light Irradiation |

| Optimal Wavelength | 330 - 370 nm sigmaaldrich.comvulcanchem.cominterchim.frthermofisher.com |

| Byproduct | Nitrogen Gas (N₂) wikipedia.orgbiorxiv.org |

| Reactive Intermediate | Carbene wikipedia.orgbiorxiv.org |

Generation and Reactivity of the Carbene Intermediate

The photolysis of the diazirine ring generates a carbene, a species with a neutral carbon atom that has two unshared valence electrons. wikipedia.orgrsc.org This carbene is an extremely reactive and short-lived intermediate. nih.gov It can exist in two electronic states: singlet or triplet. wikipedia.orgrsc.org The singlet carbene, where the two electrons occupy the same orbital, is often the initial product of diazirine photolysis. rsc.org

The generated carbene is highly electrophilic and can undergo a variety of reactions. nih.gov One potential pathway is isomerization to a linear diazo compound, which can also generate a carbene upon further photoactivation or react with nucleophiles. nih.govresearchgate.net However, the primary utility of the carbene in crosslinking applications is its ability to rapidly insert into nearby chemical bonds. rsc.orgrsc.org Phenylcarbenes generated from trifluoromethylphenyldiazirines are noted to have significantly higher reactivity than nitrenes, which are produced from phenylazide photoprobes. aatbio.com

Broad-Spectrum Covalent Insertion into Amino Acid Side Chains and Peptide Backbones

The highly reactive carbene generated from the photoactivated diazirine of SDAD is capable of indiscriminate covalent insertion into a wide array of chemical bonds. rsc.orgrsc.org This includes C-H, O-H, and N-H bonds, making it a "universal" crosslinking agent. wikipedia.orgrsc.orgnih.gov This broad reactivity allows the carbene to form stable covalent bonds with virtually any amino acid side chain or even the peptide backbone of a nearby protein. vwr.comsigmaaldrich.comvulcanchem.comnih.govfishersci.ie

This non-specific insertion is a key advantage of diazirine-based crosslinkers, as it does not depend on the presence of specific functional groups on the interacting partner. vulcanchem.com The short lifetime of the carbene ensures that crosslinking occurs only with molecules in close proximity at the moment of photoactivation. nih.gov If no suitable reaction partner is nearby, the carbene is quickly quenched by water molecules in the surrounding solvent, which minimizes non-specific labeling. wikipedia.org This property makes SDAD and similar diazirine-containing reagents powerful tools for capturing transient or weak protein-protein interactions. vulcanchem.com

Factors Influencing Labeling Yield and Specificity (e.g., quenching, 1,2-hydride shifts)

The efficiency and precision of covalent labeling with SDAD are influenced by several key factors that can impact the yield and specificity of the crosslinking reaction. Understanding these factors is crucial for the successful design and interpretation of experiments utilizing this powerful tool.

Quenching: A significant factor affecting the yield of diazirine-based crosslinking is the quenching of the highly reactive carbene intermediate. nih.gov Water is a known quencher of carbenes generated from diazirines, which can lead to lower crosslinking yields. nih.gov This occurs when the carbene reacts with water molecules in the solvent instead of the intended biological target. nih.gov While this can be a limitation, it also serves as an advantage by ensuring that only targets in immediate proximity to the diazirine at the moment of photoactivation are labeled. nih.gov Additionally, amine-containing buffers, such as Tris or glycine, can quench the NHS ester reaction, preventing the initial conjugation step. interchim.frthermofisher.com Therefore, the use of non-amine-containing buffers like PBS, HEPES, or borate is recommended. interchim.frthermofisher.com Adventitious oxygen can also quench the carbene, leading to the formation of undesired ketone side products. rsc.org

1,2-Hydride Shifts: A common intramolecular rearrangement that competes with the desired intermolecular insertion is the 1,2-hydride shift. islandscholar.ca This process involves the migration of a hydrogen atom from an adjacent carbon to the carbene center, resulting in the formation of a stable olefin side-product. nih.govislandscholar.ca This rearrangement is a facile process for singlet carbenes and can significantly reduce the labeling yield. islandscholar.ca The rate of 1,2-hydride shifts can be influenced by substituents on the molecule, with electron-donating groups accelerating the process. islandscholar.ca For example, studies on benzylchlorocarbene have shown that substituents on the phenyl ring can either accelerate or decelerate the 1,2-hydrogen migration. islandscholar.ca While this rearrangement is a competing side reaction, understanding its propensity can aid in the design of diazirine-containing probes that favor intermolecular insertion. acs.orgnih.gov

| Factor | Description | Effect on Labeling | Mitigation/Consideration |

|---|---|---|---|

| Quenching by Water | The reactive carbene intermediate can be quenched by water molecules in the aqueous environment. nih.gov | Decreases crosslinking yield as the carbene is deactivated before it can react with the target protein. nih.govnih.gov | While difficult to eliminate in biological systems, this ensures high spatial resolution of labeling. nih.gov |

| Quenching by Buffer Components | Amine-containing buffers (e.g., Tris, glycine) react with the NHS ester. interchim.frthermofisher.com | Prevents the initial, crucial step of conjugating SDAD to the primary amine of the bait protein. | Use non-amine-containing buffers such as PBS, HEPES, or borate. interchim.frthermofisher.com |

| Quenching by Oxygen | Adventitious oxygen can react with the carbene, leading to the formation of ketone byproducts. rsc.org | Reduces the efficiency of the desired C-H insertion reaction. rsc.org | Performing reactions under degassed conditions can minimize this side reaction. |

| 1,2-Hydride Shifts | An intramolecular rearrangement where a hydrogen atom shifts to the carbene, forming a stable olefin. nih.govislandscholar.ca | A significant competing side reaction that reduces the yield of the desired intermolecular crosslink. nih.gov | The design of the diazirine-containing probe can influence the rate of this rearrangement. acs.orgnih.gov |

Role of the Disulfide (SS) Cleavable Spacer in Reversibility and Analytical Accessibility

A key feature of the SDAD crosslinker is its disulfide (SS) bond within the spacer arm, which renders the crosslink cleavable. vwr.cominterchim.fr This reversibility is a significant advantage for subsequent analysis of the crosslinked proteins, particularly in the context of mass spectrometry-based proteomics.

The disulfide bond is stable under typical physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. interchim.frthermofisher.com This cleavage reverses the crosslink, separating the interacting proteins that were covalently linked. This ability to disassemble the crosslinked complex is crucial for identifying the constituent proteins. For example, after capturing a crosslinked protein complex, the disulfide bond can be broken to release the individual proteins for analysis by techniques like SDS-PAGE and Western blotting. fishersci.ie

The cleavable nature of the disulfide spacer greatly enhances analytical accessibility, especially for mass spectrometry (MS). In a typical crosslinking mass spectrometry (XL-MS) workflow, proteins are crosslinked, digested into peptides, and then analyzed by MS. The presence of a cleavable linker simplifies the identification of crosslinked peptides. nih.gov The distinct mass change upon reduction of the disulfide bond allows for the specific identification of peptides that were linked. This simplifies data analysis and increases the confidence in identifying interacting peptide pairs. nih.govnih.gov Furthermore, the use of cleavable crosslinkers like SDAD facilitates the analysis of complex protein interaction networks within their native environment. nih.gov The ability to "release" the interacting partners after capture allows for a more straightforward and unambiguous identification of the proteins involved in the interaction.

| Finding | Description | Analytical Implication | Reference |

|---|---|---|---|

| Reversible Covalent Bonding | The disulfide bond can be broken under mild reducing conditions, using reagents like DTT or 2-mercaptoethanol. interchim.frthermofisher.com | Allows for the disassembly of crosslinked protein complexes, facilitating the identification of individual protein components. fishersci.ie | interchim.frfishersci.iethermofisher.com |

| Facilitated Mass Spectrometry Analysis | Cleavage of the disulfide bond results in a predictable mass shift, aiding in the identification of crosslinked peptides in MS data. nih.govnih.gov | Simplifies data analysis and increases the confidence in identifying protein-protein interaction sites. nih.gov | nih.govnih.gov |

| Enables Multi-stage Analysis | Crosslinked complexes can be isolated first, and then the interacting partners can be released for subsequent analysis. | Improves the signal-to-noise ratio in analytical techniques by allowing for the enrichment of crosslinked species before detailed characterization. | fishersci.iethermofisher.com |

| Compatibility with In Vivo Studies | The cleavable nature allows for the "freezing" of interactions in a cellular context, followed by the release and identification of interacting partners from complex mixtures. nih.gov | Provides valuable insights into protein interaction networks within their native biological environment. acs.orgnih.gov | acs.orgnih.gov |

Methodological Frameworks for Sdad Application in Proteomic Investigations

SDAD-Enabled Photoaffinity Probe Design and Implementation in Chemical Proteomics

The chemical compound SDAD (Succinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate) is a heterobifunctional crosslinking agent pivotal in contemporary chemical proteomics for investigating protein interactions and structures. vwr.com Its architecture, featuring an N-hydroxysuccinimide (NHS) ester, a photo-activatable diazirine group, and a cleavable disulfide bond within its spacer arm, allows for a multi-step, controlled approach to covalently capture and subsequently identify protein interaction partners. fishersci.fivulcanchem.com

Rational Design of Trifunctional Probes Incorporating SDAD

In chemical biology, trifunctional probes are sophisticated tools designed with three essential components: a group for connecting to a molecule of interest (ligand), a reactive group to form a covalent bond with a biological target, and a handle for enrichment or detection. The principles of this design are effectively applied using SDAD, where its intrinsic features form the core of a powerful probing strategy.

The rational design of such probes involves:

Connectivity Group : The NHS ester of SDAD serves as the primary connectivity point. It reacts efficiently and specifically with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein or a ligand, under physiological pH conditions (pH 7-9) to form a stable amide bond. vulcanchem.com This allows for the precise attachment of the SDAD crosslinker to a known protein or a small molecule ligand, creating a "bait" probe.

Photoreactive Group : The diazirine moiety is a highly efficient photoreactive group. vwr.com Compared to traditional aryl azides, diazirines offer greater stability in ambient light, reducing the risk of premature activation, yet are more efficiently activated by long-wave UV light (typically 330-370 nm). fishersci.fi Upon irradiation, the diazirine forms a highly reactive carbene intermediate that can insert into any nearby C-H, N-H, or O-H bond, making it a non-specific crosslinker that can capture binding partners irrespective of their specific amino acid composition at the interaction interface. vulcanchem.comsci-hub.se

Bioorthogonal/Cleavable Handle : The 13.5 Å spacer arm of SDAD contains a disulfide bond. vwr.comfishersci.fi This bond acts as a cleavable linker, which is a critical feature for the downstream isolation of captured proteins. While not a traditional bioorthogonal handle for "clicking" on a reporter tag, its cleavability is a key functional element that facilitates the release of crosslinked targets after enrichment, a crucial step for analysis. sci-hub.seinterchim.fr In a broader sense, a complete trifunctional system is often created by attaching a biotin (B1667282) tag to the ligand or protein of interest before its conjugation with SDAD, thereby incorporating the third essential component for affinity purification.

The combination of these elements in a single probe allows researchers to first conjugate the probe to a specific target via the NHS ester, then allow it to find its interacting partners within a complex biological system, and finally, permanently link the "bait" to its "prey" using UV light.

Integration with Affinity Tags for Enrichment (e.g., Biotinylation)

The high-affinity interaction between biotin and streptavidin is one of the most widely utilized strategies in proteomics for enrichment. nih.gov Integrating a biotin tag into an SDAD-based crosslinking workflow is a standard and powerful method for isolating crosslinked protein complexes from complex cellular lysates.

The typical workflow proceeds as follows:

Probe Biotinylation : A biotin moiety is attached to the "bait" molecule (e.g., a purified protein, antibody, or small molecule ligand).

SDAD Conjugation : The biotinylated bait is then chemically conjugated to the SDAD crosslinker via the NHS ester reaction with a primary amine on the bait.

Incubation and Crosslinking : The resulting biotin-bait-SDAD probe is introduced into the biological system (e.g., cell lysate or intact cells, as SDAD is membrane-permeable). scbt.com After an incubation period to allow for the formation of non-covalent protein-protein interactions, the sample is exposed to UV light to activate the diazirine group, forming a covalent bond between the bait and any interacting partners.

Enrichment : The cells are lysed (if crosslinking was performed in vivo), and the lysate is incubated with streptavidin-coated affinity media, such as magnetic beads. The strong biotin-streptavidin interaction ensures the specific capture and purification of the biotinylated probe along with its covalently crosslinked binding partners. nih.gov

Elution : After washing away non-specifically bound proteins, the captured complexes are eluted from the streptavidin beads. The cleavable disulfide bond in the SDAD spacer arm is critical at this stage. Treatment with a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, breaks the disulfide bond, releasing the captured interacting proteins while the biotinylated bait remains attached to the beads. interchim.fr

This integration of biotin affinity tagging with SDAD crosslinking provides a robust and specific method for the enrichment of often low-abundant protein complexes, paving the way for their subsequent identification.

Strategies for Target Isolation and Identification

Following enrichment, the primary goal is to identify the unknown proteins that were captured. The definitive technique for protein identification in modern proteomics is mass spectrometry (MS).

Key strategies for isolation and identification include:

Reductive Cleavage : As mentioned, the use of reducing agents to cleave the disulfide bond in SDAD is the core isolation strategy. interchim.fr This step separates the interacting proteins from the initial bait-biotin-streptavidin complex, providing a purified sample of the target proteins.

Gel-Based Separation : The eluted proteins can be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This allows for visualization of the captured proteins and separation from any co-eluted contaminants. Protein bands of interest can be excised from the gel and subjected to in-gel digestion.

Proteolytic Digestion and Mass Spectrometry : The isolated proteins are digested into smaller peptides using proteases like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that serve as fingerprints for peptide sequences.

Identification of Crosslink Sites : A significant advantage of using a cleavable crosslinker like SDAD is the ability to pinpoint the site of interaction. After cleavage of the disulfide bond, a portion of the crosslinker remains attached to the peptide from the captured protein, resulting in a specific mass modification or "mass tag" (+159 Da). biorxiv.org Specialized bioinformatics software can search the MS data for peptides carrying this characteristic mass shift, which not only helps confirm the identity of the protein but also reveals the specific amino acid residue that was in close proximity to the photoreactive diazirine group, thereby mapping the interaction site. biorxiv.org

This combination of affinity purification, cleavable crosslinking, and advanced mass spectrometry provides a powerful framework for the confident isolation and detailed identification of protein interaction partners.

Characterization of Protein-Protein Interactions (PPIs) and Protein Complex Architectures

SDAD is instrumental in deciphering the complex web of protein-protein interactions (PPIs) that govern cellular processes. Its unique properties enable the study of both the dynamic nature of these interactions and the structural organization of protein complexes.

Elucidation of Transient versus Stable Protein Interactions

Protein interactions exist on a spectrum from stable, long-lived complexes to weak and transient encounters that are crucial for processes like signal transduction. longdom.org

Stable Interactions : These involve proteins that are often part of multi-subunit machinery and remain associated for long periods. While these complexes can often be isolated using conventional methods like co-immunoprecipitation, chemical crosslinking with SDAD can be used to "freeze" the complex in its native state, providing structural information and confirming the proximity of subunits. nih.gov

Transient Interactions : These short-lived or weak interactions are notoriously difficult to study because they often dissociate during standard purification procedures. nih.gov This is where SDAD offers a distinct advantage. Because it is membrane-permeable, SDAD can be used in living cells to covalently trap interacting partners in their natural environment before cell lysis and purification steps have a chance to disrupt them. vulcanchem.com The rapid, UV-triggered activation of the diazirine group forms a covalent bond, effectively converting a transient interaction into a stable, analyzable complex. vulcanchem.com This capability has been revolutionary for capturing fleeting interactions, such as those between enzymes and their substrates or components of a signaling cascade. longdom.orgthermofisher.com

| Interaction Type | Challenge | SDAD Application |

| Stable | Determining subunit arrangement and interfaces. | Covalently links adjacent proteins within the complex, providing distance constraints for structural modeling. sci-hub.se |

| Transient | Interactions are lost during purification. | In-vivo crosslinking traps the interaction before cell lysis, allowing for subsequent isolation and identification. vulcanchem.comnih.gov |

Mapping Interaction Interfaces and Spatial Proximities

Beyond identifying who interacts with whom, a central goal of proteomics is to understand how and where they interact. SDAD-based crosslinking mass spectrometry (XL-MS) is a powerful tool for mapping these interaction surfaces and defining the architecture of protein complexes. sci-hub.se

The process relies on the following principles:

Defined Spacer Arm : SDAD has a spacer arm with a defined length of 13.5 Å. fishersci.fiscbt.com This means that a successful crosslink can only occur between amino acid residues that are physically within this distance of each other in the folded protein complex. This provides a crucial spatial or distance constraint. acs.org

Non-Specific Photoreaction : The carbene generated from the diazirine can react with any amino acid side chain or even the polypeptide backbone. acs.org This non-specific reactivity is advantageous for interface mapping because it does not depend on the presence of a particular amino acid (like lysine) at the binding site, providing a more unbiased and comprehensive view of the residues that constitute the interaction surface. nih.gov

Identification of Crosslinked Peptides : As described previously, after digestion of the crosslinked complex and analysis by MS, the specific peptides involved in the crosslink can be identified. By determining which residue on protein A is linked to which residue on protein B, a precise map of the interaction interface can be built. biorxiv.org

By generating a collection of these distance constraints from different parts of a protein complex, researchers can construct low-resolution three-dimensional models of the complex's architecture, revealing the orientation and proximity of its different subunits. sci-hub.senih.gov

| Feature | Description | Implication for Mapping |

| Spacer Length | 13.5 Ångstroms fishersci.fi | Provides a specific distance constraint between two crosslinked amino acids. |

| NHS Ester Reactivity | Targets primary amines (e.g., Lysine) vulcanchem.com | Anchors one end of the crosslinker to a specific, known type of residue. |

| Diazirine Reactivity | Photo-activated carbene reacts non-specifically with any nearby residue. vulcanchem.comsci-hub.se | Allows for unbiased capture of the interaction partner, providing a more complete map of the interface. |

| Cleavable Linker | Disulfide bond is cleaved by reducing agents. interchim.fr | Simplifies mass spectrometry analysis, enabling easier identification of the crosslinked peptides and their modification sites. acs.org |

Comparative Analysis of SDAD with Other Photo-crosslinkers (e.g., Aryl Azides, Benzophenones)

A comparative analysis of SDAD with aryl azides and benzophenones reveals significant differences in their activation mechanisms, reactivity, and byproducts, which in turn affect their application in proteomic studies.

Activation and Reactive Species:

SDAD (Diazirine): Upon activation with long-wave UV light (typically 330-370 nm), diazirines like SDAD generate a highly reactive carbene intermediate. interchim.frthermofisher.com This process is efficient and occurs at a wavelength that is less damaging to biological samples compared to the shorter wavelengths required by some other crosslinkers. nih.gov The carbene is capable of inserting into C-H, N-H, and O-H bonds, making it a relatively non-selective crosslinker that can capture interactions with any nearby amino acid residue. nih.govnih.gov

Aryl Azides: Aryl azides are activated by UV light (around 300-350 nm) to form a highly reactive nitrene intermediate. sci-hub.se However, this nitrene can undergo rearrangement to a more stable, yet less reactive, dehydroazepine intermediate, which preferentially reacts with nucleophiles like primary amines. nih.govacs.org This can lead to a bias in the crosslinking results.

Benzophenones: Benzophenones are activated by UV light at approximately 330-360 nm, forming a triplet-state diradical. sci-hub.senih.gov This excited state abstracts a hydrogen atom from a nearby C-H bond, creating a pair of radicals that then combine to form a covalent bond. nih.gov This mechanism makes benzophenones highly efficient in reacting with C-H bonds. nih.gov

Reactivity and Crosslinking Efficiency:

Benzophenones: Benzophenones often exhibit high crosslinking yields due to the relatively long lifetime of the excited triplet state and its efficient hydrogen abstraction chemistry. acs.org However, this longer lifetime and the requirement for longer irradiation times can sometimes lead to diffusion-controlled crosslinking, potentially capturing non-specific interactions. acs.org

Byproducts and Stability:

SDAD (Diazirine): A significant advantage of diazirines is their stability in the absence of light, allowing for easier handling during experimental setup. interchim.fr The primary byproduct of the photoreaction is inert nitrogen gas. nih.gov However, alkyl diazirines can sometimes rearrange to form metastable diazo species, which can react with nucleophiles and increase the labeling radius. rsc.org

Aryl Azides: Aryl azides are generally less photostable than diazirines and may require experiments to be conducted in the dark. interchim.fr The rearrangement of the nitrene intermediate is a major side reaction that can complicate the analysis of crosslinked products. acs.org

Benzophenones: Benzophenones are relatively stable compounds. The photoreaction is reversible, meaning the excited state can return to the ground state without reacting, which can necessitate longer irradiation times. acs.org

Research Findings:

Studies comparing these photo-crosslinkers have provided valuable insights. For instance, a study using a self-assembled amyloid-like peptide nanostructure to compare trifluoromethyldiazirine (a type of diazirine), benzophenone (B1666685), and phenylazide found that the diazirine probe provided the most accurate and straightforward results for structural analysis. acs.org The researchers highlighted the technical limitations of benzophenone and phenylazide in this context. acs.org Another study demonstrated that diazirine-based crosslinkers could achieve highly selective crosslinking of a low-affinity binding protein in a cell lysate, outperforming other photoreactive groups. researchgate.net Furthermore, the development of heterobifunctional diazirine crosslinkers, like Sulfo-SDA, has been shown to yield high-density crosslinking data that facilitates protein structure modeling. acs.org

Interactive Data Table: Comparison of Photo-crosslinkers

| Feature | SDAD (Diazirine) | Aryl Azides | Benzophenones |

| Photoactivatable Group | Diazirine | Aryl Azide (B81097) | Benzophenone |

| Activation Wavelength | 330-370 nm interchim.frthermofisher.com | ~300-350 nm sci-hub.se | ~330-360 nm sci-hub.senih.gov |

| Reactive Intermediate | Carbene nih.gov | Nitrene sci-hub.se | Triplet Diradical nih.gov |

| Reactivity | Inserts into C-H, N-H, O-H bonds nih.govnih.gov | Reacts with nucleophiles, inserts into C-H, N-H bonds mdpi.com | Abstracts H from C-H bonds nih.gov |

| Crosslinking Efficiency | Moderate, can be quenched by water nih.gov | Variable, rearrangement can lower efficiency acs.org | High acs.org |

| Byproducts/Side Reactions | Nitrogen gas, potential for diazo rearrangement nih.govrsc.org | Rearrangement to dehydroazepine acs.org | Reversible excitation acs.org |

| Stability | Good photostability in ambient light interchim.fr | Less photostable interchim.fr | Relatively stable |

| Advantages | Small size, rapid reaction, less damaging UV wavelength nih.govnih.gov | Commercially available in various forms | High crosslinking yield acs.org |

| Disadvantages | Lower yields in aqueous environments nih.gov | Rearrangement leads to biased reactivity, less stable interchim.fracs.org | Longer irradiation times, potential for diffusion-controlled crosslinking acs.org |

Academic Research Applications of Sdad in Biological Systems

Unbiased Profiling of Protein Interactomes

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and mapping these complex networks, or interactomes, is a major goal in systems biology. nih.govnih.govbu.edu SDAD facilitates the unbiased profiling of protein interactomes by capturing both stable and transient interactions within their native cellular environment. nih.govacs.org The process involves introducing SDAD into cells or cell lysates, where the NHS ester reacts with accessible primary amines on proteins. vwr.com Subsequent UV activation of the diazirine group covalently traps nearby interacting proteins, regardless of the specific amino acid residues at the interface. nih.goviris-biotech.de

This approach offers a significant advantage over methods that rely on specific residue-to-residue cross-linking, as it provides a more comprehensive and less biased snapshot of the interactome. nih.govacs.org The captured protein complexes can then be enriched, and the interacting partners identified using mass spectrometry (MS). The cleavable disulfide bond in the SDAD spacer arm is particularly advantageous in MS-based workflows, as it simplifies the identification of cross-linked peptides. nih.govnih.gov By comparing the mass spectra before and after cleavage, researchers can more easily distinguish between true cross-linked species and other protein modifications.

A key benefit of using SDAD for interactome profiling is its ability to capture interactions that may be missed by other techniques. For instance, traditional affinity purification methods coupled with mass spectrometry (AP-MS) can be prone to identifying non-specific binders, while yeast two-hybrid systems are limited to binary interactions and can generate false positives. nih.govnih.gov The in-situ cross-linking capability of SDAD helps to stabilize weak or transient interactions, allowing for their identification and characterization within a more physiologically relevant context. nsf.gov

Table 1: Comparison of SDAD with Other Cross-linking Reagents for Interactome Profiling

Cross-linker Reactive Groups Cleavable Specificity Application SDAD (NHS-SS-Diazirine) NHS ester, Diazirine Yes (Disulfide bond) Amine-reactive and photoreactive (non-specific) Unbiased interactome profiling, capturing transient interactions DSS (Disuccinimidyl suberate) NHS ester, NHS ester No Amine-to-amine Mapping lysine-lysine proximity in stable complexes BS3 (Bis(sulfosuccinimidyl) suberate) Sulfo-NHS ester, Sulfo-NHS ester No Amine-to-amine (cell-surface) Studying interactions of cell-surface proteins DSSO (Disuccinimidyl sulfoxide) NHS ester, NHS ester Yes (MS-cleavable sulfoxide) Amine-to-amine Facilitating identification of cross-linked peptides in MS

Identification of Small Molecule-Protein Binding Partners

Identifying the protein targets of small molecules is a critical step in drug discovery and chemical biology. nih.govresearchgate.net Phenotypic screens often identify compounds with interesting biological activities, but understanding their mechanism of action requires pinpointing their direct protein binding partners. nih.gov Photo-affinity labeling (PAL) using reagents like SDAD has emerged as a powerful strategy for this purpose. nih.govenamine.net

In a typical PAL experiment, a small molecule of interest is derivatized with a photoreactive group, such as the diazirine in SDAD, and often an enrichment handle. nsf.govnih.gov This modified small molecule probe is then introduced into a biological system, such as cell lysate or intact cells. Upon UV irradiation, the diazirine group is activated and forms a covalent bond with the protein target(s) in close proximity. nih.gov The covalently linked protein-small molecule complexes can then be enriched and the proteins identified by mass spectrometry.

The use of a heterobifunctional cross-linker like SDAD can also be adapted for target identification. For instance, a known ligand or a small molecule hit can be conjugated to the NHS ester end of SDAD. This conjugate can then be used to "fish" for its binding partners in a cellular context, with the photoreactive diazirine end capturing the interacting proteins upon UV activation. This approach is particularly useful for identifying proteins that interact with a specific ligand-protein complex.

The non-specific reactivity of the carbene generated from the diazirine is a key advantage in this application, as it does not require a specific reactive amino acid to be present in the binding pocket of the target protein. nih.govnih.gov This increases the likelihood of successfully capturing the binding event. Furthermore, the ability to perform these experiments in a cellular context helps to ensure that the identified interactions are physiologically relevant.

Elucidation of Ligand-Receptor Interactions

Understanding the intricate interactions between ligands and their receptors is fundamental to pharmacology and cell biology. frontiersin.org These interactions, which are often transient and conformation-dependent, trigger signaling cascades that control a vast array of cellular processes. frontiersin.org SDAD provides a powerful tool to dissect these interactions by covalently trapping the ligand-receptor complex in its native state.

The methodology is similar to that used for small molecule target identification. A ligand of interest can be coupled to the NHS ester of SDAD, and this conjugate is then incubated with cells or tissues expressing the receptor. Upon binding, UV activation of the diazirine group creates a covalent link between the ligand and the receptor, as well as any other proteins that are part of the receptor complex. This "freezes" the interaction, allowing for subsequent analysis.

This approach has been instrumental in confirming direct binding events, mapping the binding site, and identifying accessory proteins that may modulate the ligand-receptor interaction. The cleavable nature of SDAD is again beneficial, as it allows for the separation of the cross-linked proteins from the ligand, which can aid in their identification and characterization.

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. acs.orgbmglabtech.com Studying ligand binding to GPCRs is crucial for drug development, but it can be challenging due to the dynamic nature of these receptors and their interactions within the cell membrane. mdpi.comnih.gov

SDAD has proven to be particularly useful in the study of GPCRs. Its membrane permeability allows for the investigation of ligand binding in living cells, providing a more accurate picture of the interaction in its native lipid environment. scbt.com By attaching a known GPCR ligand to SDAD, researchers can photocross-link the ligand to its receptor and any associated G proteins or other signaling partners. This has enabled the detailed characterization of the structural and functional aspects of GPCR signaling complexes. For example, this technique can help to elucidate the conformational changes that occur in the receptor upon ligand binding and lead to the activation of downstream signaling pathways. acs.org

Probing Protein Structure and Conformational Dynamics

Beyond identifying interaction partners, cross-linking with reagents like SDAD, coupled with mass spectrometry (XL-MS), can provide valuable information about the three-dimensional structure of proteins and their conformational dynamics. nih.govresearchgate.netplos.orgmdpi.com By introducing cross-links between different parts of a protein or protein complex, researchers can obtain distance constraints that can be used to model the protein's architecture. uni-muenchen.de

The heterobifunctional nature of SDAD is particularly advantageous for this application. The NHS ester can be used to anchor the cross-linker to a specific lysine (B10760008) residue, and the photoreactive diazirine can then capture any part of the protein that comes into close proximity. nih.gov The length of the SDAD spacer arm (13.5 Å) provides a defined distance constraint for computational modeling. scbt.com

This approach is especially powerful for studying large, dynamic protein complexes that are not easily amenable to high-resolution structural techniques like X-ray crystallography or cryo-electron microscopy. researchgate.net XL-MS with SDAD can provide snapshots of different conformational states of a protein, revealing how its structure changes in response to various stimuli, such as ligand binding or post-translational modifications. researchgate.netmdpi.com The information gained from these studies can provide crucial insights into how a protein's structure relates to its function.

Specialized Applications in Complex Biological Samples

The robustness of SDAD chemistry has allowed for its application in highly complex biological samples, pushing the boundaries of proteomic analysis.

Formalin-fixed paraffin-embedded (FFPE) tissues are an invaluable resource for clinical and translational research, as vast archives of these samples are available with associated clinical data. nih.govnih.gov However, the formalin fixation process creates extensive cross-linking between proteins, which can interfere with subsequent proteomic analysis. nih.govnih.gov

Recent studies have demonstrated the potential of using cross-linking reagents like SDAD to overcome some of the challenges associated with FFPE tissue analysis. foliamedica.bgplos.org While formalin creates a heterogeneous network of cross-links, the use of a defined cross-linker like SDAD can introduce specific, cleavable cross-links that can aid in the identification of proteins and their interactions within the fixed tissue.

The general workflow involves deparaffinization and rehydration of the FFPE tissue sections, followed by an "antigen retrieval" step, which typically involves heating the tissue in a buffer to partially reverse the formalin-induced cross-links. nih.gov SDAD can then be introduced to cross-link proteins in a more controlled manner. The cleavable nature of SDAD allows for the subsequent release of cross-linked peptides for mass spectrometry analysis, facilitating the identification of proteins that were in close proximity within the tissue architecture. This approach holds promise for enabling deeper proteomic profiling of FFPE tissues, which could lead to the discovery of new biomarkers and a better understanding of disease pathology. nih.govbiorxiv.org

Table 2: Mentioned Compounds

Compound Name Abbreviation Succinimidyl 2-([4,4'-azipentanamido]ethyl)-1,3'-dithiopropionate SDAD (NHS-SS-Diazirine) Disuccinimidyl suberate DSS Bis(sulfosuccinimidyl) suberate BS3 Disuccinimidyl sulfoxide DSSO N-hydroxysuccinimide NHS

Investigating Membrane-Associated Protein Complexes

The study of membrane-associated protein complexes is fundamental to understanding a vast array of cellular processes, from signal transduction to molecular transport. However, these complexes present significant technical challenges for researchers. The interactions are often transient and can be destabilized by the detergents required to extract them from their native lipid environment. nih.gov Chemical cross-linking offers a powerful strategy to covalently "freeze" these interactions in place, allowing for their subsequent analysis. researchgate.net SDAD (NHS-SS-Diazirine) is a particularly effective reagent for this purpose due to its unique combination of features tailored for the membrane environment. nih.govacs.org

SDAD's membrane-permeable nature allows it to readily access intracellular and intramembrane protein complexes in vivo or in situ. acs.orgthermofisher.com Its heterobifunctional design enables a controlled, two-step cross-linking process. researchgate.net The N-Hydroxysuccinimide (NHS) ester first reacts with primary amines (like lysine residues) on a target protein. acs.orgresearchgate.net Following this initial "baiting" step, the diazirine group is activated by long-wave UV light (330-370 nm), generating a highly reactive carbene intermediate. researchgate.netbiorxiv.org This intermediate forms covalent bonds with any nearby amino acid side chain or peptide backbone, effectively capturing both stable and transient interaction partners within a short radius. nih.govresearchgate.net

The integrated disulfide bond within SDAD's spacer arm is cleavable by reducing agents. This reversibility is a key advantage for downstream analysis, particularly with mass spectrometry (MS), as it allows for the separation of cross-linked partners and simplifies the identification of the specific proteins within the complex.

Detailed Research Findings

Research has demonstrated the utility of diazirine-based cross-linkers in mapping protein interactomes. While large-scale proteomic studies using SDAD specifically are still emerging, proof-of-concept studies and research using analogous reagents highlight the power of this chemistry. For instance, studies comparing NHS-diazirine linkers like SDAD to traditional NHS-ester-only linkers such as Disuccinimidyl Suberate (DSS) have shown that the diazirine chemistry can generate a higher number of cross-links, capturing a broader range of interactions. nih.gov

The table below summarizes a comparative analysis, illustrating the enhanced efficiency of diazirine-based cross-linking on a model protein, which underscores its potential for more complex membrane systems. nih.gov

| Parameter | SDAD (NHS-SS-Diazirine) | DSS (Disuccinimidyl Suberate) | Reference |

| Target Protein | Equine Myoglobin | Equine Myoglobin | nih.gov |

| Reactive Groups | NHS-ester, Diazirine | NHS-ester, NHS-ester | nih.gov |

| Outcome | Generated a higher number of cross-links compared to DSS. | Generated fewer cross-links compared to SDAD. | nih.gov |

| Analytical Method | MALDI-MS/MS, ESI-qTOF-MS/MS | MALDI-MS/MS, ESI-qTOF-MS/MS | nih.gov |

| Key Finding | The non-specific reactivity of the photo-activated carbene captures a wider array of proximal residues. | Cross-linking is limited to the availability of primary amines within the spacer arm distance. | nih.gov |

The general approach of in situ cross-linking coupled with immunoaffinity purification and mass spectrometry is a powerful method for defining the interaction network of a specific membrane protein. SDAD is ideally suited for such workflows. A study on the Arabidopsis protein flotillin 2, a plasma membrane-associated protein, illustrates the type of detailed findings that can be achieved with this methodology. While the study used a general cross-linker, its workflow is directly applicable to SDAD, and its findings represent the kind of detailed interactome data that can be generated.

The table below details some of the key interaction partners of flotillin 2 identified through this approach, demonstrating the ability to capture proteins involved in critical cellular functions like transport and stress response.

| Identified Interactor | Function | Cellular Process | Reference |

| Plasma-membrane ATPase 1 | Proton Pump | Ion Transport, Solute Transport | |

| Syntaxin-71 | SNARE Protein | Vesicle Trafficking, Plant Defense | |

| Aquaporin (PIP2;7) | Water Channel | Water Transport, Abiotic Stress Response | |

| Hypersensitive-induced response protein 2 | Putative Ion Channel | Plant Defense, Hypersensitive Response | |

| Early-responsive to dehydration stress protein 4 | Unknown | Abiotic Stress Response |

Modern applications of diazirine chemistry extend to photocatalytic proximity labeling, where a diazirine-biotin probe is used to map the neighborhood of specific cell-surface receptors like the Epidermal Growth Factor Receptor (EGFR). biorxiv.orgsalilab.org This work has successfully identified dozens of neighboring proteins, revealing the complex molecular environment of EGFR on the cell surface. biorxiv.org These studies confirm the effectiveness of diazirine-based photochemistry in capturing the intricate and often transient interactions that define the function of membrane-associated protein complexes.

Future Directions and Emerging Research Avenues for Diazirine Based Technologies

Innovations in Diazirine Moiety Design for Enhanced Reactivity and Selectivity

The design of the diazirine photophore itself is a critical area of research, as its structure dictates activation requirements, carbene reactivity, and labeling efficiency. Historically, the incorporation of a trifluoromethyl group, as seen in 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), was a significant advancement, as it reduces the likelihood of the diazirine rearranging into a less reactive linear diazo isomer. jst.go.jp This design helps to minimize nonspecific labeling. jst.go.jp

Recent research has delved deeper into the electronic properties of aryl diazirines to optimize their performance. Structure-function studies have revealed that the rational manipulation of electronic properties can predictably alter the activation energy and temperature of aryl diazirines. rsc.org For instance, adding electron-donating groups at the para-position of the aromatic ring, such as methoxy (B1213986) (–OCH3) or phenoxy (–OPh), can stabilize the resulting singlet carbene. rsc.org This stabilization leads to more selective C–H insertion reactions and has been shown to improve the isolated yield of crosslinked products by more than tenfold under thermal activation conditions compared to less optimized diazirines. rsc.org Conversely, both electron-rich and highly electron-poor diazirines exhibit strong absorbance in the typical activation window (320–410 nm), making them suitable for photochemical applications. rsc.org

This has led to the development of "electronically optimized" diazirines that are significantly more effective at C–H insertion with aliphatic substrates. acs.org Other innovations include the creation of "minimalist" aliphatic diazirines, which are prized for their small size, allowing them to be incorporated into probes with minimal structural perturbation of the parent molecule. researchgate.netnih.gov

Table 1: Comparison of Diazirine Moiety Designs

| Diazirine Type | Key Feature(s) | Advantage(s) | Primary Application Area |

| Aliphatic Diazirine | Small, compact size, nearly isosteric to a methyl group. nih.gov | Minimally perturbs the structure of the ligand/probe. researchgate.netnih.gov | Photoaffinity labeling where steric hindrance is a concern. nih.gov |

| Trifluoromethyl Aryl Diazirine (TPD-type) | CF₃ group stabilizes the diazirine ring. jst.go.jp | Reduces rearrangement to less reactive diazo isomer, improving labeling efficiency. jst.go.jpmdpi.com | General photoaffinity labeling and crosslinking. acs.org |

| Electronically Optimized Aryl Diazirine | Electron-donating groups (e.g., -OPh, -OCH₃) on the aryl ring. rsc.org | Enhances C–H insertion efficacy (>10-fold improvement reported). rsc.orgacs.org | High-efficiency crosslinking in both biological and materials science contexts. rsc.orgacs.org |

| Cyclobutane (B1203170) Diazirine | Incorporation of a strained cyclobutane ring. | A novel design aimed at improving photoaffinity labeling characteristics. researchgate.net | Chemoproteomics and mapping small-molecule-protein interactions. researchgate.net |

Development of Novel Photo-crosslinking Strategies (e.g., Visible-Light Activation)

The conventional method for activating diazirines involves irradiation with ultraviolet (UV) light, typically in the 350-370 nm range. nih.govresearchgate.netthermofisher.com While effective, UV light can potentially damage biological macromolecules, which has prompted research into alternative activation methods. wikipedia.org

A groundbreaking development is the activation of diazirines using visible light, which is more benign to biological systems. This has been achieved through a photocatalytic platform that relies on Dexter energy transfer. pnas.org In this strategy, a photocatalyst, which can be tethered to a small molecule probe, is excited by blue light. pnas.org The excited photocatalyst then transfers energy to a nearby diazirine, triggering the release of nitrogen gas and the formation of the reactive carbene. pnas.org A key advantage of this approach is its catalytic nature; a single probe with a photocatalyst can activate multiple diazirine-containing molecules in its vicinity, leading to significant signal amplification. This method overcomes a major limitation of traditional UV activation, where the vast majority of carbenes generated react with water, leading to low labeling yields. pnas.org

Another area of investigation compares the photoactivity profiles of different crosslinking handles. One study found that under their experimental conditions, phenyl azide (B81097) probes reacted more quickly and with higher yield upon UV exposure than diazirine-based probes. nih.gov Such comparative studies are crucial for selecting the optimal photophore for a given application.

Integration of SDAD with Advanced Bioorthogonal Chemistries

The power of diazirine crosslinkers like SDAD is immensely amplified when combined with bioorthogonal chemistry. researchgate.netnih.gov Bioorthogonal reactions occur in living systems without interfering with native biochemical processes. nih.govnih.gov The typical workflow involves a multifunctional probe, where the diazirine moiety is used for covalent capture upon photoactivation, and a second functional group—a bioorthogonal handle—is used for subsequent detection or enrichment. nih.gov

Commonly used bioorthogonal reactions include the Staudinger ligation and various forms of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.govescholarship.org For example, a diazirine probe can be synthesized to include an alkyne group. nih.gov After photo-crosslinking the probe to its target protein, an azide-tagged reporter molecule (e.g., a fluorophore or biotin) can be "clicked" onto the alkyne handle for visualization or affinity purification, respectively. nih.govresearchgate.net

This two-step approach offers significant flexibility and modularity. The development of cleavable linkers, such as the disulfide bond in SDAD, further enhances these workflows. princeton.edu For instance, a selenium-based diazirine (DiZHSeC) has been designed for site-specific incorporation into proteins. princeton.edu After crosslinking and enrichment, the carbon-selenium bond can be cleaved, releasing the captured "prey" proteins while leaving the "bait" protein behind, which helps to reduce background in proteomic analyses. princeton.edu The integration with emerging bioorthogonal reactions continues to provide more efficient and versatile tools for molecular science. researchgate.net

Expansion of Diazirine-Based Crosslinking to Non-Protein Biomolecules and Materials Science

While diazirine crosslinkers are extensively used for studying protein-protein and protein-ligand interactions, their application is not limited to the proteome. wikipedia.org The highly reactive carbene generated upon photoactivation can form covalent bonds with C-H, O-H, and N-H bonds, making it a versatile tool for labeling a wide range of molecules, including nucleic acids. wikipedia.org

A particularly explosive area of growth for diazirine technology is in materials science. acs.org Researchers have successfully applied diazirine-based crosslinkers to address long-standing challenges, such as the crosslinking and adhesion of commodity plastics with low surface energy, like polypropylene (B1209903) and polyethylene. acs.orgxlynxmaterials.com When a bis-diazirine crosslinker is applied to a polymer surface and activated by UV light or heat, the resulting carbenes form covalent C-H insertion bonds with adjacent polymer chains. nih.govxlynxmaterials.com This surface crosslinking creates an invisible layer of molecular bonds that significantly improves the mechanical properties, rigidity, and thermal performance of the material. nih.govxlynxmaterials.comescholarship.org

Furthermore, this technology enables the strong covalent bonding of dissimilar materials, such as HDPE-polypropylene junctions, which is difficult to achieve with traditional adhesives. xlynxmaterials.com The process is effective on both non-polar (polypropylene) and polar (polycarbonate) surfaces. xlynxmaterials.com Diazirine-based crosslinkers have also been used to create defect-free layers in the fabrication of organic light-emitting diodes (OLEDs), leading to a six-fold enhancement in external quantum efficiency in one study. rsc.org

Table 2: Applications of Diazirine-Based Crosslinking in Materials Science

| Application | Polymer(s)/Material(s) | Outcome(s) | Reference(s) |

| Universal Polymer Crosslinking | Polypropylene (PP), Polyethylene (PE), Polydimethylsiloxane (PDMS), Poly(n-butyl acrylate) (PnBA) | Improved mechanical strength, increased high-temperature performance, enhanced stability. | acs.orgescholarship.org |

| Covalent Adhesion | Low surface energy plastics (e.g., HDPE, UHMWPE), dissimilar substrates (e.g., HDPE-polypropylene). | Strong, molecular-level adhesion between surfaces resistant to traditional bonding. | nih.govxlynxmaterials.com |

| Surface Modification | Polyolefins | Makes inert surfaces reactive to other adhesives, dyes, and coatings. | xlynxmaterials.com |

| Organic Electronics | Poly(3-hexylthiophene-2,5-diyl) (P3HT), Polyfluorene (PFO), NPB | Fabrication of defect-free, crosslinked layers in OLEDs, leading to improved device performance and efficiency. | rsc.org |

| Biocompatibilization | Polymer surfaces | Covalent linking of proteins to polymer surfaces for medical device applications. | acs.org |

Methodological Improvements for Large-Scale Proteome-Wide Studies

Applying chemical crosslinking to map protein-protein interactions (PPIs) on a proteome-wide scale is a formidable challenge due to the immense complexity of cellular lysates. nih.govresearchgate.net Key difficulties include the low abundance of crosslinked species compared to non-crosslinked peptides and the complex data analysis required to identify crosslinked peptide pairs from mass spectrometry data. acs.org

Significant methodological advancements are addressing these issues. The development of mass spectrometry-cleavable crosslinkers (e.g., DSSO, DSBU) has been a major step forward. acs.org These linkers fragment in the mass spectrometer in a predictable way, which simplifies the identification of crosslinked peptides. This feature is exploited by specialized software algorithms designed for analyzing data from system-wide crosslinking studies. acs.org

For example, MeroX 2.0 is a software tool that incorporates algorithms specifically for MS-cleavable crosslinkers and is capable of analyzing datasets from entire proteomes. acs.org In one study using this workflow on Drosophila embryo extracts, researchers identified over 7,400 unique crosslinked residues, including more than 1,600 interprotein crosslinks that provide direct evidence of PPIs. acs.org Another important strategy is the enrichment of crosslinked species, which is crucial for their detection. acs.org However, some research suggests that using crosslinkers in very high excess can also improve the detection of crosslinks on lower-abundance proteins, which is highly beneficial for in vivo studies. acs.org The combination of novel, broad-specificity crosslinkers like diazirines, improved enrichment protocols, and advanced data analysis software is paving the way for more comprehensive mapping of cellular interaction networks. nih.govresearchgate.net

Q & A

Q. What are the key functional groups in SDAD (NHS-SS-Diazirine) and their roles in protein interaction studies?

SDAD contains three critical functional groups:

- NHS ester : Reacts with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds, enabling covalent attachment to target proteins .

- Disulfide bridge (SS) : Provides a reversible linkage, allowing cleavage under reducing conditions (e.g., with DTT or TCEP) for downstream analysis of crosslinked complexes .

- Diazirine group : Generates reactive carbene intermediates upon UV irradiation (365 nm), which form covalent bonds with proximal molecules, capturing transient interactions in their native state .

Q. Methodological Application :

- Step 1 : Incubate SDAD with target proteins (e.g., 5-molar excess for 1 hour) to allow NHS-ester coupling.

- Step 2 : Quench unreacted NHS esters with Tris buffer (50 mM) and remove excess SDAD via filtration .

- Step 3 : UV-irradiate the sample (e.g., 365 nm for 1 hour) to activate diazirine and crosslink interacting partners .

Q. How does the disulfide bridge in SDAD facilitate the recovery of crosslinked peptides for mass spectrometry analysis?

The disulfide bridge in SDAD allows reversible cleavage under reducing conditions. After crosslinking, researchers can:

Q. Example Workflow :

| Step | Process | Conditions |

|---|---|---|

| 1 | Crosslinking | UV irradiation (365 nm, 1 hour) |

| 2 | Reduction | 10 mM TCEP, 37°C, 30 minutes |

| 3 | Digestion | Trypsin, 37°C, overnight |

Advanced Research Questions

Q. How can researchers optimize UV irradiation parameters to minimize non-specific crosslinking with SDAD?

Non-specific binding arises from prolonged UV exposure or excessive SDAD concentrations. Optimization strategies include:

- Titration experiments : Test SDAD:protein molar ratios (e.g., 1:1 to 10:1) to balance labeling efficiency and background noise .

- UV duration : Limit irradiation to 5–30 minutes (vs. 1 hour) to reduce carbene diffusion and off-target reactions .

- Control experiments : Include SDAD-free samples and pre-quenched SDAD (e.g., treated with excess glycine) to distinguish specific vs. non-specific crosslinks .

Data Contradiction Analysis :

If unexpected crosslinks appear, validate via:

Q. What analytical challenges arise when interpreting SDAD crosslinking data, and how can they be addressed?

Challenges :

- False positives : Non-specific crosslinks or residual SDAD adducts.

- Low-abundance interactions : Masked by high-abundance proteins.

Q. Solutions :

Q. How does SDAD compare to other heterobifunctional crosslinkers (e.g., DSS, BMH) in capturing dynamic protein complexes?

Advantages of SDAD :

Q. Comparative Table :

| Crosslinker | Reactivity | Reversible | UV-Dependent |

|---|---|---|---|

| SDAD | NHS + Diazirine | Yes (SS) | Yes |

| DSS | NHS-only | No | No |

| BMH | Sulfhydryl + NHS | No | No |

Q. What are the limitations of SDAD in studying membrane protein interactions, and how can they be overcome?

Limitations :

- Hydrophobicity : SDAD’s diazirine group may reduce solubility in aqueous buffers.

- Membrane permeability : Limited penetration into lipid bilayers.

Q. Solutions :

Q. How can researchers validate SDAD-crosslinked complexes in structural biology workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.